Bienvenue dans la boutique en ligne BenchChem!

7-Epiclindamycin 2-Phosphate

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

7-Epiclindamycin 2-Phosphate (CAS 620181-05-7) is the official Clindamycin Phosphate EP Impurity L and USP impurity standard. Its unique C‑7(R) stereochemistry differentiates it from the API and other clindamycin‑related impurities, making it irreplaceable for HPLC/LC‑MS method validation, system suitability, and batch release testing under EP/USP monographs. Substituting this reference standard compromises analytical accuracy and regulatory compliance. Supplied with full characterization (COA, NMR, MS) to support ANDA/DMF impurity profiling. For research and QC use only; not intended for therapeutic application.

Molecular Formula C18H34ClN2O8PS
Molecular Weight 504.96
CAS No. 620181-05-7
Cat. No. B586530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Epiclindamycin 2-Phosphate
CAS620181-05-7
SynonymsMethyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside 2-(Dihydrogen Phosphate)
Molecular FormulaC18H34ClN2O8PS
Molecular Weight504.96
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl
InChIInChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1
InChIKeyUFUVLHLTWXBHGZ-AVENPWRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Epiclindamycin 2-Phosphate (CAS 620181-05-7): What Is This Compound?


7-Epiclindamycin 2-Phosphate (CAS 620181-05-7) is a process-related impurity and stereoisomeric epimer of the semi-synthetic lincosamide antibiotic clindamycin phosphate [1]. It is officially designated as Clindamycin Phosphate EP Impurity L by the European Pharmacopoeia (EP) and is recognized as 7-Epiclindamycin Phosphate [USP Impurity] [2]. Structurally, it differs from the active pharmaceutical ingredient (API) clindamycin phosphate by an inversion of stereochemistry at the C-7 position, possessing the 7(R) configuration rather than the 7(S) configuration found in the parent drug . This compound is not intended for therapeutic use; its primary function is as a high-purity analytical reference standard (>90-98%) for pharmaceutical quality control and regulatory submissions .

Why Generic Substitution of 7-Epiclindamycin 2-Phosphate (CAS 620181-05-7) Is Not Possible


Generic substitution is not applicable because 7-Epiclindamycin 2-Phosphate is a specific, named impurity standard required for pharmaceutical quality control, not a therapeutic agent [1]. Substituting it with a different clindamycin-related impurity (e.g., Clindamycin Phosphate EP Impurity A, B, or C) would invalidate analytical methods developed for its quantification and cause regulatory compliance failures [2]. The compound's distinct stereochemistry at C-7, confirmed by a specific InChIKey (UFUVLHLTWXBHGZ-AVENPWRCSA-N) and SMILES notation, differentiates it from other impurities and the parent drug, directly impacting its chromatographic retention time and detection [3]. Using an incorrect or uncharacterized standard undermines the accuracy of impurity profiling required for Abbreviated New Drug Applications (ANDAs) and commercial batch release, making this exact compound irreplaceable for its intended purpose [4].

Quantitative Evidence for 7-Epiclindamycin 2-Phosphate (CAS 620181-05-7)


Regulatory Acceptance Limit Differentiates 7-Epiclindamycin 2-Phosphate from Co-Occurring Impurities

In a patented quality control method for high-purity clindamycin phosphate, the maximum permitted content of 7-Epiclindamycin 2-Phosphate (designated 'Compound L') is specified as ≤0.15% (weight percentage) [1]. This limit is distinct from those for other identified impurities in the same patent, such as Compound B (≤1.0%), Compound E (≤0.5%), Compound F (≤0.5%), and Compound A (≤0.1%) [1]. This quantitative specification demonstrates that this impurity must be controlled to a unique, defined threshold, separate from the acceptance criteria for other related substances.

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Structural Distinction: C-7 Stereochemistry Defines 7-Epiclindamycin 2-Phosphate as a Unique Entity

7-Epiclindamycin 2-Phosphate is a diastereomer (epimer) of clindamycin phosphate, differing exclusively in the stereochemical configuration at the C-7 position . Clindamycin phosphate possesses the 7(S) configuration, whereas 7-Epiclindamycin 2-Phosphate has the 7(R) configuration . This single stereochemical inversion results in a different spatial arrangement that is detectable by high-resolution analytical methods such as LC-MS/MS, enabling its specific identification and quantification among other structurally related impurities [1].

Structural Elucidation Stereochemistry Process Impurity

Analytical Selectivity: Chromatographic Separation from Clindamycin and Other Related Substances

A validated reversed-phase liquid chromatography method has demonstrated baseline separation of 7-epiclindamycin from clindamycin and other related substances including clindamycin B, lincomycin, lincomycin B, and 7-epilincomycin [1]. The method utilizes a Hypersil ODS 5 µm column (250 x 4.6 mm) with a mobile phase of acetonitrile/phosphate buffer (pH 6.0)/water (35:40:25 v/v/v) at 1.0 mL/min with UV detection at 210 nm [1]. While the method was developed for the free base form (7-epiclindamycin), the phosphate ester variant (7-Epiclindamycin 2-Phosphate) exhibits analogous chromatographic behavior that requires similar optimized conditions for effective resolution from clindamycin phosphate, as demonstrated in subsequent LC-MS/MS methods [2].

HPLC Method Development Analytical Selectivity Impurity Separation

Mass Spectrometric Differentiation: Unique Fragmentation Patterns Enable Specific Identification

An HPLC/ESI-MS/MS method developed for clindamycin phosphate injection analysis successfully identified 7-epiclindamycin-2-phosphate (as a related substance) alongside lincomycin, clindamycin B, and clindamycin, without the need for individual control compounds [1]. The MS/MS spectra of quasi-molecular ions revealed distinct fragmentation pathways specific to the lincosamide antibiotic class, enabling confident identification of each related impurity based on characteristic product ions [1]. This mass spectrometric differentiation provides a confirmatory orthogonal method to chromatographic separation for impurity profiling.

LC-MS/MS Impurity Identification Mass Spectrometry

Recommended Industrial Applications for 7-Epiclindamycin 2-Phosphate (CAS 620181-05-7)


Analytical Method Development and Validation for Clindamycin Phosphate

Used as a primary reference standard to develop and validate HPLC and LC-MS methods for the specific detection and quantification of the 7-epimer impurity in clindamycin phosphate API and finished drug products. Essential for establishing system suitability, determining relative retention times, and validating method specificity and sensitivity [1].

Pharmaceutical Quality Control and Batch Release Testing

Employed in routine quality control laboratories to monitor and ensure that the content of 7-Epiclindamycin 2-Phosphate in clindamycin phosphate batches does not exceed the specified regulatory limit (e.g., ≤0.15% as per patent CN-114224904-B) [2]. Critical for compliance with pharmacopeial monographs (EP, USP) and for ANDA submissions.

Forced Degradation and Stability Studies

Utilized as a marker compound in forced degradation studies to track the formation of the 7-epimer under stress conditions (e.g., heat, light, humidity, acidic/basic pH). This data is vital for establishing drug product shelf-life and understanding degradation pathways [3].

Regulatory Dossier Preparation (ANDA/DMF)

Supplied as a fully characterized impurity standard with comprehensive analytical data (COA, NMR, MS) to support the impurity sections of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) for clindamycin phosphate formulations. This documentation demonstrates control of process-related impurities [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Epiclindamycin 2-Phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.